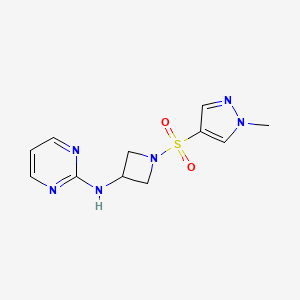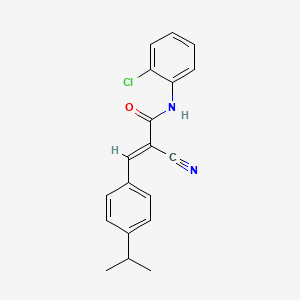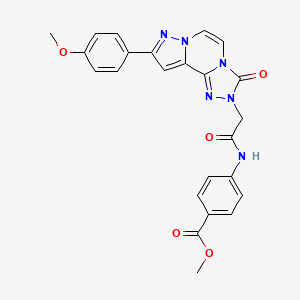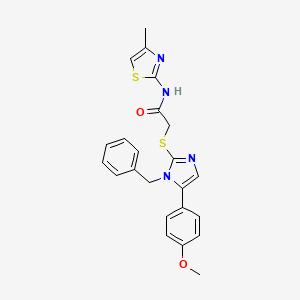![molecular formula C21H17N3O3S B2942208 N-[4-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide CAS No. 941995-77-3](/img/structure/B2942208.png)
N-[4-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide, also known as MRS1477, is a small molecule antagonist of the P2Y14 receptor. This receptor is a member of the P2Y family of purinergic receptors, which are involved in various physiological processes such as platelet aggregation, inflammation, and immune responses. The P2Y14 receptor is expressed in immune cells, adipose tissue, and the central nervous system, making it a potential target for drug development.
作用機序
N-[4-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide acts as an antagonist of the P2Y14 receptor, blocking its activation by endogenous ligands such as UDP-glucose. This results in the inhibition of downstream signaling pathways, including the activation of phospholipase C and the release of intracellular calcium. The exact mechanism by which the P2Y14 receptor regulates various physiological processes is still under investigation, but it is thought to involve the modulation of immune responses, inflammation, and metabolic homeostasis.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes, including immune cell migration, adipogenesis, and insulin sensitivity. In addition, it has been shown to reduce the activation of inflammatory pathways in response to lipopolysaccharide, suggesting a potential therapeutic use in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using N-[4-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, a limitation is that it is a relatively new compound, and its effects on various physiological processes are still being investigated. In addition, the P2Y14 receptor is expressed in various tissues, making it difficult to study the specific effects of this compound on a particular process.
将来の方向性
Could include the development of more selective P2Y14 receptor antagonists, as well as the investigation of its effects on other processes such as cancer cell migration and proliferation. In addition, the use of N-[4-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide in animal models could provide valuable insights into its potential use in the treatment of metabolic and inflammatory diseases.
合成法
The synthesis of N-[4-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide involves several steps, including the reaction of 6-methoxypyridazin-3-amine with 4-bromoaniline to form an intermediate, which is then reacted with naphthalene-2-sulfonyl chloride to form the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research.
科学的研究の応用
N-[4-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide has been used in various scientific studies to investigate the role of the P2Y14 receptor in different physiological processes. For example, it has been shown to inhibit the migration of immune cells in response to chemokines, indicating a potential role in the regulation of inflammation. This compound has also been used to study the effects of P2Y14 receptor activation on adipogenesis and insulin sensitivity, suggesting a potential target for the treatment of metabolic disorders.
特性
IUPAC Name |
N-[4-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-27-21-13-12-20(22-23-21)16-6-9-18(10-7-16)24-28(25,26)19-11-8-15-4-2-3-5-17(15)14-19/h2-14,24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJSPADPGWNAFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethoxyphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2942130.png)
![Ethyl 5-{[(4-iodophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate](/img/structure/B2942131.png)
![5-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]furan-2-carboxamide](/img/structure/B2942132.png)


![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide](/img/structure/B2942135.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2942138.png)

![N-[(4-methylphenyl)methyl]-2-(2-methylquinazolin-4-yl)oxyacetamide](/img/structure/B2942140.png)
![1-Methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2942144.png)
![N-(4-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B2942145.png)
![2-((4-fluorophenyl)thio)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2942147.png)
